Cas no 1179364-74-9 (2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride)

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride structure
1179364-74-9 structure
商品名:2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride
CAS番号:1179364-74-9
MF:C13H18ClNO4
メガワット:287.739323139191
CID:4575479
PubChem ID:45599134

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride 化学的及び物理的性質

名前と識別子

    • (6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-ACETIC ACID HYDROCHLORIDE
    • 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride
    • インチ: 1S/C13H17NO4.ClH/c1-17-11-5-9-3-4-14(8-13(15)16)7-10(9)6-12(11)18-2;/h5-6H,3-4,7-8H2,1-2H3,(H,15,16);1H
    • InChIKey: YPSSUVPJEQZZBS-UHFFFAOYSA-N
    • ほほえんだ: O(C1=C(C=C2CCN(CC(=O)O)CC2=C1)OC)C.Cl

計算された属性

  • せいみつぶんしりょう: 287.0924357g/mol
  • どういたいしつりょう: 287.0924357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 297
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-110655-5.0g
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride
1179364-74-9 95%
5g
$1012.0 2023-06-10
Enamine
EN300-110655-0.25g
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride
1179364-74-9 95%
0.25g
$198.0 2023-10-27
Enamine
EN300-110655-0.05g
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride
1179364-74-9 95%
0.05g
$93.0 2023-10-27
Enamine
EN300-110655-0.1g
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride
1179364-74-9 95%
0.1g
$139.0 2023-10-27
Chemenu
CM261711-5g
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
1179364-74-9 97%
5g
$*** 2023-04-03
Aaron
AR01A1CY-2.5g
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride
1179364-74-9 95%
2.5g
$892.00 2023-12-16
Aaron
AR01A1CY-100mg
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride
1179364-74-9 95%
100mg
$217.00 2025-03-29
A2B Chem LLC
AV46838-500mg
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
1179364-74-9 95%
500mg
$364.00 2024-04-20
A2B Chem LLC
AV46838-1g
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
1179364-74-9 95%
1g
$457.00 2024-04-20
Enamine
EN300-110655-2.5g
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid hydrochloride
1179364-74-9 95%
2.5g
$630.0 2023-10-27

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride 関連文献

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochlorideに関する追加情報

Introduction to 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride (CAS No. 1179364-74-9)

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride, identified by the CAS number 1179364-74-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to the class of dihydroisoquinoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural framework of this compound features a 6,7-dimethoxy-substituted dihydroisoquinoline core, which is a common motif in natural products and pharmacologically active molecules. The presence of an acetic acid moiety at the 2-position, further modified by a hydrochloride salt form, enhances its solubility and bioavailability, making it a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in dihydroisoquinoline derivatives due to their involvement in various biological processes and their potential as scaffolds for drug development. The 6,7-dimethoxy substitution pattern is particularly noteworthy, as it has been shown to modulate the pharmacokinetic properties of the molecule and influence its interaction with biological targets. This compound’s unique structure positions it as a valuable tool for exploring new therapeutic avenues.

One of the most compelling aspects of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride is its potential role in modulating neurotransmitter systems. Dihydroisoquinoline derivatives are known to interact with receptors and enzymes involved in neurotransmission, making them candidates for treating neurological disorders. Preliminary studies suggest that this compound may exhibit properties relevant to central nervous system (CNS) pharmacology, including potential effects on pathways associated with cognition and mood regulation.

The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications. Salts are often used to improve the pharmacokinetic properties of drugs, including solubility and stability. The hydrochloride form enhances the compound’s water solubility, which is critical for formulation into injectable or oral medications. This improvement in solubility can lead to better absorption rates and more consistent therapeutic effects.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding affinity and mechanism of action of molecules like 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride with greater precision. These computational tools have been instrumental in identifying novel interactions between this compound and potential biological targets. For instance, molecular docking studies have suggested that it may interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress.

The biological activity of this compound has also been explored in vitro. Initial assays have indicated potential effects on enzymes such as cytochrome P450 family members, which play a crucial role in drug metabolism. Understanding these interactions is essential for predicting how the compound will behave within complex biological systems and for designing clinical trials that maximize its therapeutic potential while minimizing adverse effects.

Another area of interest is the compound’s interaction with GPCR (G-protein coupled receptors). Dihydroisoquinoline derivatives are known to modulate GPCR signaling pathways, which are involved in a wide range of physiological processes. By targeting specific GPCRs, this compound may offer a novel approach to treating conditions such as pain syndromes or cardiovascular diseases. Further research is needed to elucidate the exact GPCR targets and downstream signaling pathways modulated by this molecule.

The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride represents a significant achievement in synthetic organic chemistry. The development of efficient synthetic routes allows for scalable production, which is essential for preclinical and clinical studies. Advances in synthetic methodologies have enabled chemists to introduce complex functional groups while maintaining high yields and purity standards. This progress underscores the growing capability of synthetic chemists to produce intricate molecules tailored for therapeutic use.

The pharmaceutical industry continues to invest heavily in exploring new chemical entities like dihydroisoquinoline derivatives due to their demonstrated biological activity and structural diversity. Companies are particularly interested in compounds that can address unmet medical needs or offer advantages over existing treatments. The unique properties of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride make it a promising candidate for further development into a new-generation therapeutic agent.

In conclusion,2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride (CAS No. 1179364-74-9) represents a significant advancement in pharmaceutical research. Its structural features, combined with preliminary evidence of biological activity, position it as a valuable candidate for further investigation into neurological disorders and other conditions. As research continues to uncover new applications for dihydroisoquinoline derivatives,this compound holds promise as a key player in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.